3-[3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
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Overview
Description
3-[3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have been widely studied for their applications in materials science and medicinal chemistry . The presence of a fluorophenyl group enhances its chemical stability and potential biological activity .
Preparation Methods
The synthesis of 3-[3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions . One common method includes the use of palladium-catalyzed sequential arylation and alkynylation reactions . Industrial production methods often focus on optimizing yield and purity through controlled reaction environments and the use of high-purity reagents .
Chemical Reactions Analysis
3-[3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
3-[3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine involves its interaction with specific molecular targets and pathways. It acts by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological processes, making it a potential therapeutic agent . The compound’s fluorophenyl group enhances its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-[3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine: Similar in structure but with a chlorophenyl group instead of a fluorophenyl group, leading to different chemical and biological properties.
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine:
3-(4-Nitrophenyl)pyrazolo[1,5-a]pyrimidine: The presence of a nitro group significantly alters its reactivity and biological activity.
The uniqueness of this compound lies in its fluorophenyl group, which imparts enhanced stability and specific interactions with biological targets .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4/c18-14-5-3-12(4-6-14)15-11-21-22-16(7-9-20-17(15)22)13-2-1-8-19-10-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJCDTPSFGVMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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